2-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
2-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is an organic compound with a complex structure that includes a benzodioxin ring, a benzamide group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Similar structure but lacks the propanoyl group.
2-chloro-N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Similar structure with an acetyl group instead of a propanoyl group[][5].
Uniqueness
2-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the presence of the propanoyl group, which may confer specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity[5][5].
Properties
Molecular Formula |
C18H16ClNO4 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C18H16ClNO4/c1-2-15(21)12-9-16-17(24-8-7-23-16)10-14(12)20-18(22)11-5-3-4-6-13(11)19/h3-6,9-10H,2,7-8H2,1H3,(H,20,22) |
InChI Key |
TXEJECSSKOXHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3Cl)OCCO2 |
Origin of Product |
United States |
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